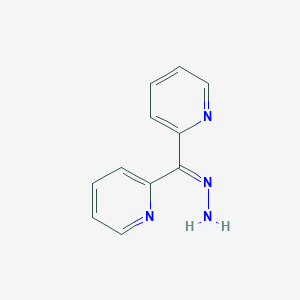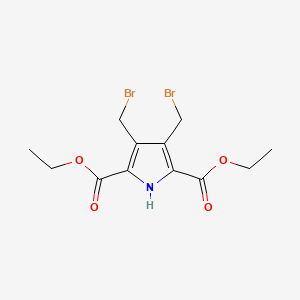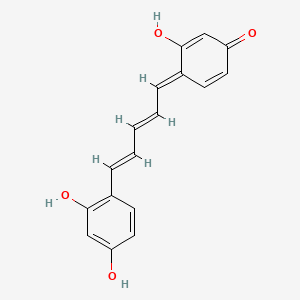
6-(5-(2,4-Dihydroxyphenyl)-2,4-pentadienylidene)-3-hydroxy-2,4-cyclohexadien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-(2,4-Dihydroxyphenyl)-2,4-pentadienylidene)-3-hydroxy-2,4-cyclohexadien-1-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-(2,4-Dihydroxyphenyl)-2,4-pentadienylidene)-3-hydroxy-2,4-cyclohexadien-1-one typically involves the reaction of 2,4-dihydroxybenzaldehyde with appropriate dienylidene precursors under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(5-(2,4-Dihydroxyphenyl)-2,4-pentadienylidene)-3-hydroxy-2,4-cyclohexadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoid derivatives.
Scientific Research Applications
6-(5-(2,4-Dihydroxyphenyl)-2,4-pentadienylidene)-3-hydroxy-2,4-cyclohexadien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of natural dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-(5-(2,4-Dihydroxyphenyl)-2,4-pentadienylidene)-3-hydroxy-2,4-cyclohexadien-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.
Uniqueness
6-(5-(2,4-Dihydroxyphenyl)-2,4-pentadienylidene)-3-hydroxy-2,4-cyclohexadien-1-one is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity compared to other flavonoids.
Properties
CAS No. |
73806-35-6 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
(4E)-4-[(2E,4E)-5-(2,4-dihydroxyphenyl)penta-2,4-dienylidene]-3-hydroxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C17H14O4/c18-14-8-6-12(16(20)10-14)4-2-1-3-5-13-7-9-15(19)11-17(13)21/h1-11,18,20-21H/b3-1+,4-2+,13-5+ |
InChI Key |
DVMBJMXACBGIRX-LVROWTHVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=C/C=C/C=C/2\C=CC(=O)C=C2O |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=CC=CC=C2C=CC(=O)C=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


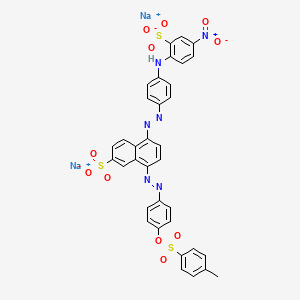
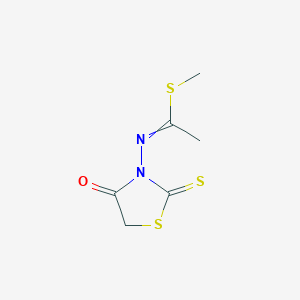

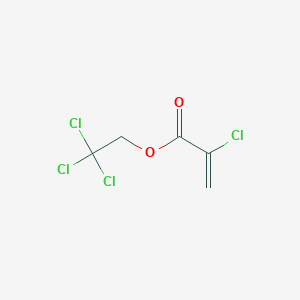
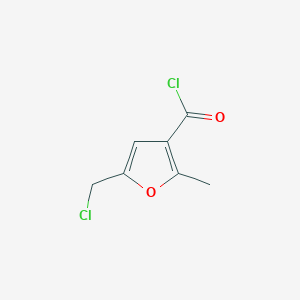
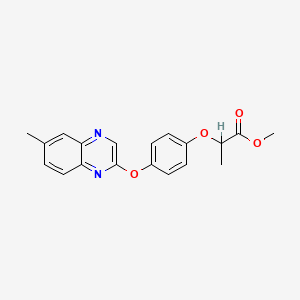

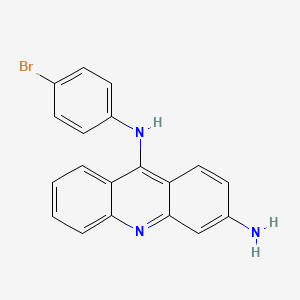

![1-(Benzyloxy)-4-[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14448808.png)

![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)
